5-Acetamido-6-amino-3-methyluracil hydrate
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Overview
Description
5-Acetamido-6-amino-3-methyluracil hydrate: is a derivative of uracil, a pyrimidine nucleoside. This compound is known for its various biological activities and is used in several scientific research applications. It is characterized by the presence of acetamido and amino groups attached to the uracil ring, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Acetamido-6-amino-3-methyluracil hydrate typically involves the acylation of 6-amino-3-methyluracil with acetic anhydride. The reaction is carried out in the presence of a base such as pyridine, which acts as a catalyst. The reaction mixture is then heated to facilitate the formation of the acetamido group.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Acetamido-6-amino-3-methyluracil hydrate can undergo oxidation reactions, where the amino group is oxidized to form nitro derivatives.
Reduction: The compound can also be reduced to form amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the acetamido group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Nitro derivatives of this compound.
Reduction: Amine derivatives.
Substitution: Various substituted uracil derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Acetamido-6-amino-3-methyluracil hydrate is used as a building block in the synthesis of more complex molecules. It is also used in studies involving nucleic acid analogs and their interactions.
Biology: In biological research, this compound is used to study the mechanisms of enzyme interactions and nucleic acid metabolism. It serves as a model compound for understanding the behavior of pyrimidine nucleosides in biological systems.
Medicine: The compound has potential applications in the development of antiviral and anticancer drugs. Its derivatives have shown promising activity against various pathogens and cancer cell lines.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of 5-Acetamido-6-amino-3-methyluracil hydrate involves its interaction with nucleic acids and enzymes. The compound can inhibit the activity of certain enzymes involved in nucleic acid metabolism, leading to the disruption of cellular processes. It can also form hydrogen bonds with nucleic acids, affecting their structure and function.
Comparison with Similar Compounds
5-Acetamido-6-formamido-3-methyluracil: Similar in structure but with a formamido group instead of an amino group.
6-Amino-3-methyluracil: Lacks the acetamido group, making it less reactive in certain chemical reactions.
5-Acetamido-3-methyluracil: Lacks the amino group, affecting its biological activity.
Uniqueness: 5-Acetamido-6-amino-3-methyluracil hydrate is unique due to the presence of both acetamido and amino groups, which enhance its reactivity and biological activity. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a valuable compound in scientific research.
Properties
IUPAC Name |
N-(6-amino-3-methyl-2,4-dioxo-1H-pyrimidin-5-yl)acetamide;hydrate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O3.H2O/c1-3(12)9-4-5(8)10-7(14)11(2)6(4)13;/h8H2,1-2H3,(H,9,12)(H,10,14);1H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UISWGTUSVPTGHL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(NC(=O)N(C1=O)C)N.O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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